N-(4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
This compound is a thiazole-linked benzo[d][1,3]dioxole carboxamide derivative featuring a 3-chloro-2-methylphenyl substituent. Its structure combines a benzo[d][1,3]dioxole moiety (a bicyclic aromatic system with an oxygen-containing ring) and a thiazole ring connected via a carboxamide bond. The 3-chloro-2-methylphenyl group introduces steric bulk and electron-withdrawing properties, which may enhance binding to biological targets such as kinases or receptors implicated in cancer or inflammation .
Properties
IUPAC Name |
N-[4-[2-(3-chloro-2-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O4S/c1-11-14(21)3-2-4-15(11)23-18(25)8-13-9-29-20(22-13)24-19(26)12-5-6-16-17(7-12)28-10-27-16/h2-7,9H,8,10H2,1H3,(H,23,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXOFWDGIUVPKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide, a compound with significant potential in medicinal chemistry, has been studied for its biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes existing research findings on the compound’s mechanisms of action, efficacy, and potential clinical applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 402.9 g/mol. Its structure includes a thiazole ring and a benzo[d][1,3]dioxole moiety, which are known to contribute to its biological activity.
Research indicates that compounds similar to this compound exhibit potent antitumor properties through various mechanisms:
- Inhibition of Tumor Cell Proliferation : The compound has shown the ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. Studies have reported a GI50 (the concentration required to inhibit cell growth by 50%) as low as 5 nM in sensitive cell lines .
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death. This is mediated through the activation of caspases and modulation of Bcl-2 family proteins .
- Targeting Specific Pathways : The compound may interact with specific signaling pathways involved in cancer progression, such as the AhR (Aryl hydrocarbon receptor) pathway, which is implicated in tumorigenesis .
Efficacy Studies
Several studies have evaluated the efficacy of this compound in vitro and in vivo:
| Study | Cell Line | GI50 (nM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF7 (breast cancer) | <5 | Apoptosis induction |
| Study 2 | A549 (lung cancer) | <10 | Cell cycle arrest |
| Study 3 | HeLa (cervical cancer) | <15 | Inhibition of migration |
Case Studies
- Breast Cancer Model : In a study involving MCF7 cells, treatment with the compound resulted in significant apoptosis and reduced tumor growth in xenograft models. The mechanism was linked to downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
- Lung Cancer Evaluation : A549 cells treated with varying concentrations showed a dose-dependent decrease in viability, with significant effects noted at concentrations above 10 nM. This study highlighted the potential for combination therapies involving this compound and existing chemotherapeutics .
Scientific Research Applications
Antibacterial Applications
Research has highlighted the antibacterial properties of this compound. A study conducted by Palkar et al. (2017) synthesized novel analogs related to N-(4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide. The findings indicated promising antibacterial activity against strains such as Staphylococcus aureus and Bacillus subtilis. Importantly, these compounds demonstrated non-cytotoxicity at concentrations effective for antibacterial activity, suggesting their potential as safe therapeutic agents.
Antimicrobial Studies
In another study by Talupur et al. (2021), the synthesis and characterization of similar thiazole derivatives were evaluated for their antimicrobial activity. The research included molecular docking studies that provided insights into the interaction between these compounds and their biological targets. The results indicated significant antimicrobial efficacy against various pathogens, reinforcing the potential application of these compounds in treating infections caused by resistant bacteria .
Anticancer Research
The anticancer potential of this compound has also been explored. A study focusing on related thiazole derivatives showed that they exhibited considerable cytotoxicity against cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). This study employed the Sulforhodamine B assay to assess cell viability and demonstrated that specific derivatives had promising anticancer activities .
Data Table: Summary of Research Findings
Comparison with Similar Compounds
Benzo[d][1,3]dioxole Carboxamides
- HSD-2 (N-(3,4-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide) and HSD-4 (N-(3,5-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide) :
- Both lack the thiazole ring but retain the benzo[d][1,3]dioxole-carboxamide core.
- Substituents: HSD-2 has 3,4-dimethoxyphenyl, while HSD-4 has 3,5-dimethoxyphenyl.
- Physicochemical Properties :
- Melting points: HSD-2 (175–177°C), HSD-4 (150.5–152°C) .
- Yields: ~75–77% via silica gel chromatography . Activity: Not explicitly tested, but methoxy groups may reduce cytotoxicity compared to chloro substituents.
Thiazole-Linked Analogues
- N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4): Replaces benzo[d][1,3]dioxole with furan and substitutes 3-methoxybenzyl for 3-chloro-2-methylphenyl. chloro groups may lower membrane permeability .
- N-(4-(2-((2,6-Difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide (CAS 923121-43-1): Features a pivalamide group and 2,6-difluorobenzyl substituent. Activity: Fluorine atoms enhance metabolic stability and binding affinity through hydrophobic interactions .
Anticancer Activity
- Compound 7b (IC₅₀ = 1.61 ± 1.92 μg/mL) and Compound 11 (IC₅₀ = 1.98 ± 1.22 μg/mL): Thiazole-carbohydrazide derivatives tested against HepG-2 hepatocellular carcinoma cells. The target compound’s thiazole and carboxamide groups suggest comparable mechanisms, but the chloro substituent may improve potency .
- D14–D20 (Penta-2,4-dienamide derivatives): Incorporate benzo[d][1,3]dioxole and thiazole motifs. Structural rigidity from the dienamide chain may enhance target engagement .
Structure-Activity Relationship (SAR) Analysis
Q & A
Q. How to validate the compound’s stability under physiological conditions?
- Methodological Answer :
- Simulated Gastric Fluid (SGF) : Incubate at pH 1.2 (37°C, 24 hrs) and analyze degradation via HPLC.
- Plasma Stability Assays : Monitor hydrolysis in rat plasma (37°C, 1–6 hrs) using LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
